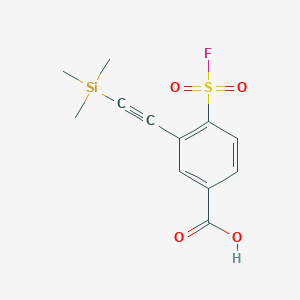

4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 4-(fluorosulfonyl)-3-((triméthylsilyl)éthynyl)benzoïque est un composé organique spécialisé qui présente un groupe fluorosulfonyle et un groupe triméthylsilyl-éthynyle attaché à un noyau d’acide benzoïque.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’acide 4-(fluorosulfonyl)-3-((triméthylsilyl)éthynyl)benzoïque implique généralement plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Une voie courante comprend les étapes suivantes :

Formation du groupe éthynyle :

Introduction du groupe fluorosulfonyle : Le groupe fluorosulfonyle peut être introduit par substitution aromatique électrophile, en utilisant un agent fluorosulfonylant approprié dans des conditions contrôlées.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela inclut l’utilisation de techniques de purification avancées telles que la chromatographie sur colonne et la recristallisation.

Types de réactions :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe triméthylsilyl-éthynyle, conduisant à la formation de divers dérivés oxydés.

Substitution : Le groupe fluorosulfonyle peut participer à des réactions de substitution nucléophile, où des nucléophiles remplacent l’atome de fluor.

Hydrolyse : Les dérivés esters ou amides de ce composé peuvent subir une hydrolyse en milieu acide ou basique.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Substitution : Des nucléophiles tels que les amines, les thiols et les alcools sont couramment utilisés.

Hydrolyse : Des conditions acides (par exemple, l’acide chlorhydrique) ou des conditions basiques (par exemple, l’hydroxyde de sodium) sont généralement employées.

Produits principaux :

Oxydation : Dérivés oxydés avec divers groupes fonctionnels.

Substitution : Dérivés d’acide benzoïque substitués.

Hydrolyse : Acide benzoïque et ses dérivés alcools ou amines correspondants.

Applications De Recherche Scientifique

L’acide 4-(fluorosulfonyl)-3-((triméthylsilyl)éthynyl)benzoïque a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de ses groupes fonctionnels uniques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, en particulier dans le développement de médicaments.

Industrie : Utilisé dans le développement de matériaux de pointe, y compris les polymères et les revêtements.

Mécanisme D'action

Le mécanisme d’action de l’acide 4-(fluorosulfonyl)-3-((triméthylsilyl)éthynyl)benzoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe fluorosulfonyle peut former de fortes interactions avec les sites nucléophiles des protéines et des enzymes, inhibant potentiellement leur activité. Le groupe triméthylsilyl-éthynyle peut participer à diverses réactions chimiques, modifiant la réactivité et la stabilité du composé.

Composés similaires :

Acide 4-(fluorosulfonyl)benzoïque : Ne possède pas le groupe triméthylsilyl-éthynyle, ce qui le rend moins polyvalent dans les réactions chimiques.

Acide 3-((triméthylsilyl)éthynyl)benzoïque : Ne possède pas le groupe fluorosulfonyle, ce qui réduit son potentiel pour les réactions de substitution nucléophile.

Unicité : L’acide 4-(fluorosulfonyl)-3-((triméthylsilyl)éthynyl)benzoïque est unique en raison de la présence des deux groupes fluorosulfonyle et triméthylsilyl-éthynyle, qui confèrent une réactivité et des propriétés fonctionnelles distinctes. Cette combinaison en fait un composé précieux pour diverses applications dans la recherche et l’industrie.

Comparaison Avec Des Composés Similaires

4-(Fluorosulfonyl)benzoic acid: Lacks the trimethylsilyl-ethynyl group, making it less versatile in chemical reactions.

3-((Trimethylsilyl)ethynyl)benzoic acid: Lacks the fluorosulfonyl group, reducing its potential for nucleophilic substitution reactions.

Uniqueness: 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid is unique due to the presence of both the fluorosulfonyl and trimethylsilyl-ethynyl groups, which confer distinct reactivity and functional properties. This combination makes it a valuable compound for various applications in research and industry.

Propriétés

Formule moléculaire |

C12H13FO4SSi |

|---|---|

Poids moléculaire |

300.38 g/mol |

Nom IUPAC |

4-fluorosulfonyl-3-(2-trimethylsilylethynyl)benzoic acid |

InChI |

InChI=1S/C12H13FO4SSi/c1-19(2,3)7-6-9-8-10(12(14)15)4-5-11(9)18(13,16)17/h4-5,8H,1-3H3,(H,14,15) |

Clé InChI |

KOJXDFGOXZDYGV-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(C)C#CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)

![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)

![Thiazolidinone]](/img/structure/B11942299.png)